molecular formula C21H34O2 B12439133 Methyl 8,11,14,17-eicosatetraenoate

Methyl 8,11,14,17-eicosatetraenoate

Cat. No.: B12439133
M. Wt: 318.5 g/mol
InChI Key: OHQGIWOBGITZPC-UHFFFAOYSA-N
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Description

Methyl 8,11,14,17-eicosatetraenoate, also known as 8,11,14,17-eicosatetraenoic acid, methyl ester, is a polyunsaturated fatty acid methyl ester. It is a derivative of eicosatetraenoic acid and is characterized by the presence of four double bonds in its carbon chain. This compound is commonly used in research and industrial applications due to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 8,11,14,17-eicosatetraenoate can be synthesized through various methods. One common approach involves the esterification of eicosatetraenoic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale esterification reactors. The process may include steps such as purification of the starting materials, controlled reaction conditions to optimize yield, and purification of the final product through distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 8,11,14,17-eicosatetraenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 8,11,14,17-eicosatetraenoate has a wide range of applications in scientific research:

    Chemistry: Used as a standard in gas chromatography and mass spectrometry for the analysis of fatty acids.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of bio-based lubricants and surfactants

Mechanism of Action

The biological effects of methyl 8,11,14,17-eicosatetraenoate are primarily mediated through its incorporation into cell membranes and its conversion to bioactive lipid mediators. These mediators can modulate various signaling pathways, including those involved in inflammation and cell proliferation. The compound’s mechanism of action involves interactions with specific enzymes and receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8,11,14,17-eicosatetraenoate is unique due to its specific arrangement of double bonds, which imparts distinct chemical reactivity and biological functions. Its ability to be converted into various bioactive lipid mediators sets it apart from other similar compounds .

Properties

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

methyl icosa-8,11,14,17-tetraenoate

InChI

InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-20H2,1-2H3

InChI Key

OHQGIWOBGITZPC-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCC=CCCCCCCC(=O)OC

Origin of Product

United States

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